molecular formula C7H8ClNO2 B1418832 5-(Chloromethyl)-N-methyl-2-furamide CAS No. 872358-20-8

5-(Chloromethyl)-N-methyl-2-furamide

Cat. No.: B1418832
CAS No.: 872358-20-8
M. Wt: 173.6 g/mol
InChI Key: KGRYTIQPUGMLQG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N-methyl-2-furamide is a chemical compound that belongs to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Mechanism of Action

Target of Action

It is known that this compound is a derivative of 5-(chloromethyl)furfural (cmf), which is used in the synthesis of the antiulcer drug ranitidine . Therefore, it can be inferred that 5-(Chloromethyl)-N-Methyl-2-Furamide may interact with similar biological targets as ranitidine, such as the histamine H2 receptors in the stomach lining.

Biochemical Pathways

Given its potential role in the synthesis of ranitidine, it may be involved in the regulation of gastric acid secretion This could involve the histamine H2 receptor pathway, which plays a crucial role in stimulating gastric acid production

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As such, its impact on bioavailability is currently unknown. Pharmacokinetic studies would be necessary to determine these properties, which would involve assessing how the compound is absorbed, distributed throughout the body, metabolized, and finally excreted .

Result of Action

If it acts similarly to ranitidine, it may result in the reduction of gastric acid secretion, potentially providing relief from conditions like heartburn and stomach ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N-methyl-2-furamide typically involves the reaction of 5-(chloromethyl)furfural with N-methylamine. The process can be summarized as follows:

    Starting Material: 5-(chloromethyl)furfural is prepared from biomass-derived furfural through chloromethylation.

    Reaction with N-methylamine: The 5-(chloromethyl)furfural is then reacted with N-methylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N-methyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted furans, depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-N-methyl-2-furamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)furfural: A precursor in the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide.

    5-(bromomethyl)furfural: A halogenated analog with similar reactivity.

    5-(hydroxymethyl)furfural: A related compound with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

This compound is unique due to its combination of chloromethyl and N-methylcarboxamide functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRYTIQPUGMLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672460
Record name 5-(Chloromethyl)-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872358-20-8
Record name 5-(Chloromethyl)-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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